molecular formula C32H24N6NaO14S4 B1669011 CID 156592070 CAS No. 2602-46-2

CID 156592070

Cat. No.: B1669011
CAS No.: 2602-46-2
M. Wt: 867.8 g/mol
InChI Key: YMVUMLUIJVDWSF-UHFFFAOYSA-N
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Description

DIRECT BLUE 6 (CAS 2602-46-2) is a synthetic azo dye characterized by its deep blue microcrystalline or black powder form . Key properties include:

  • Solubility: 5–10 mg/mL in water at 20°C (68°F).
  • Hazard Profile:
    • Forms explosive dust when suspended in air.
    • Decomposes upon heating to release toxic gases (e.g., nitrogen oxides, sodium oxides, sulfur oxides).
    • Reacts violently with strong oxidizers, acids, and metal salts, posing fire and explosion risks .
  • Applications: Primarily used in textile dyeing due to its affinity for cellulose fibers.
  • Safety Measures: Requires storage away from oxidizers, use of NIOSH-approved respirators, and protective clothing to prevent skin/eye contact .

Properties

CAS No.

2602-46-2

Molecular Formula

C32H24N6NaO14S4

Molecular Weight

867.8 g/mol

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H24N6O14S4.Na/c33-23-13-21(53(41,42)43)9-17-11-25(55(47,48)49)29(31(39)27(17)23)37-35-19-5-1-15(2-6-19)16-3-7-20(8-4-16)36-38-30-26(56(50,51)52)12-18-10-22(54(44,45)46)14-24(34)28(18)32(30)40;/h1-14,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);

InChI Key

YMVUMLUIJVDWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na]

Appearance

Solid powder

boiling_point

Decomposes (NTP, 1992)

Color/Form

Blue violet solid

melting_point

Decomposes (NTP, 1992)

Other CAS No.

2602-46-2

physical_description

C.i. direct blue 6 appears as dark blue microcrystals or black powder. (NTP, 1992)

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

5 to 10 mg/mL at 68.0° F (NTP, 1992)
Sol in water;  slightly sol in ethanol and ethylene glycol monoethyl ether;  insol in other organic solvents.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. Direct Blue 6

Origin of Product

United States

Preparation Methods

DIRECT BLUE 6 is synthesized through a series of chemical reactions involving the coupling of aromatic amines with diazonium salts. The process typically involves the following steps:

Industrial production methods often involve large-scale batch processes where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the dye .

Chemical Reactions Analysis

DIRECT BLUE 6 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DIRECT BLUE 6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DIRECT BLUE 6 involves its interaction with various molecular targets and pathways. As an azo dye, it can form hydrogen bonds and van der Waals interactions with substrates, allowing it to adhere to different materials. The dye’s color properties are due to the presence of azo bonds, which can absorb and reflect specific wavelengths of light .

Comparison with Similar Compounds

Structural Analogs: Azo-Based Direct Dyes

DIRECT BLUE 6 belongs to the azo dye class, defined by the presence of one or more −N=N− bonds. Below is a comparison with other azo-based direct dyes:

Compound CAS Number Solubility (Water) Key Hazards Applications
DIRECT BLUE 6 2602-46-2 5–10 mg/mL at 20°C Explosive dust, toxic decomposition Textiles, cellulose
Direct Blue 1 2610-05-1 >100 mg/mL Potential release of carcinogenic amines Paper, leather dyeing
Direct Blue 78 2503-73-3 Moderate solubility High environmental persistence Industrial coatings

Key Findings :

  • Reactivity : DIRECT BLUE 6 exhibits higher explosion risks compared to Direct Blue 1 and 78 due to its organic azo-metal complex structure, which reacts violently with oxidizers .
  • Environmental Impact: Direct Blue 78 is noted for environmental persistence, whereas DIRECT BLUE 6’s decomposition products (e.g., sulfur oxides) pose acute toxicity risks .

Functional Analogs: Basic Dyes

Basic Blue 6 (CAS 966-62-1) shares a similar hue but differs in chemical class and application:

Property DIRECT BLUE 6 (Anionic) Basic Blue 6 (Cationic)
Charge Anionic Cationic
Solubility Water-soluble Requires acidic medium
Substrate Cellulose fibers Acrylic, modified nylon
Toxicity Acute inhalation hazards Chronic toxicity risks

Key Differences :

  • Application Scope : DIRECT BLUE 6 is optimized for cellulose, while Basic Blue 6 adheres to synthetic fibers via electrostatic interactions .
  • Safety : Basic Blue 6 lacks explosive risks but may require handling in acidic conditions, increasing corrosion hazards .

Regulatory and Environmental Profiles

Compound EPA Regulation EU Restrictions
DIRECT BLUE 6 Listed under EPCRA 302 Restricted in textiles
Direct Blue 1 CERCLA reportable quantity Banned in food contact
Basic Blue 6 No CAA 112(r) listing Limited industrial use

Insights :

  • DIRECT BLUE 6’s decomposition products (e.g., nitrogen oxides) necessitate stricter workplace safety protocols compared to Basic Blue 6 .
  • Direct Blue 1 faces broader regulatory bans due to carcinogenic aromatic amine release upon degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 156592070
Reactant of Route 2
CID 156592070

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